

# Compound Profile and Pharmacological Data

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: HSL-IN-1

Cat. No.: S2809776

Get Quote

The table below summarizes the core chemical and pharmacological data for **HSL-IN-1**.

Property	Specification
CAS Number	2095156-13-9 [1] [2] [3]
Molecular Formula	$C_{19}H_{13}BClF_3N_2O_4$ [2] [3]
Molecular Weight	436.58 g/mol [2] [3]
Target	Hormone-Sensitive Lipase (HSL) [1] [2]
IC <sub>50</sub>	2 nM [2]
Primary Mechanism	Orally available, potent, and selective HSL inhibitor [1]
Quality & Solubility	≥97% (NMR), white to off-white powder. Soluble in DMSO (10-12.5 mg/mL) [1] [2] [3]

## Experimental Evidence and Key Findings

The following table outlines critical experimental findings from recent research utilizing **HSL-IN-1**.

Experimental Model	Dosage & Administration	Key Findings
In Vivo (Rat)	3 mg/kg; Oral gavage (single dose)	Reduced plasma glycerol levels (antilipolytic effect). Pharmacokinetics: $C_{max} = 3.35 \mu\text{g/mL}$ , $AUC = 19.65 \mu\text{g}\cdot\text{h/mL}$ [2].
In Vivo (Zebrafish)	Treatment with HSL-IN-1	Severe fat deposition, reduced gene expression related to lipolysis and fatty acid oxidation, altered whole-body lipid profile (increased TG, decreased phospholipids) [4].
In Vitro	1 $\mu\text{M}$ , 30 min (rat liver microsomes)	Showed high metabolic stability [2].

## The Therapeutic Rationale for HSL Inhibition

HSL is a crucial intracellular enzyme that hydrolyzes stored triglycerides, particularly diacylglycerols (DAG), into free fatty acids (FFAs) and glycerol [5]. This lipolysis process is tightly regulated by hormones and neuronal signals.

In conditions like obesity and insulin resistance, an oversupply of FFAs due to elevated HSL activity can lead to **lipotoxicity**. This state is characterized by:

- **Insulin Resistance:** Elevated plasma FFAs impair insulin signaling in tissues like muscle and liver [5].
- **Dyslipidemia:** Increased FFAs drive the liver to produce more very-low-density lipoprotein (VLDL), damaging blood lipid profiles [5].
- **Cellular Stress:** Excess unesterified fatty acids can disrupt membranes, induce ER stress, and cause inflammation [5].

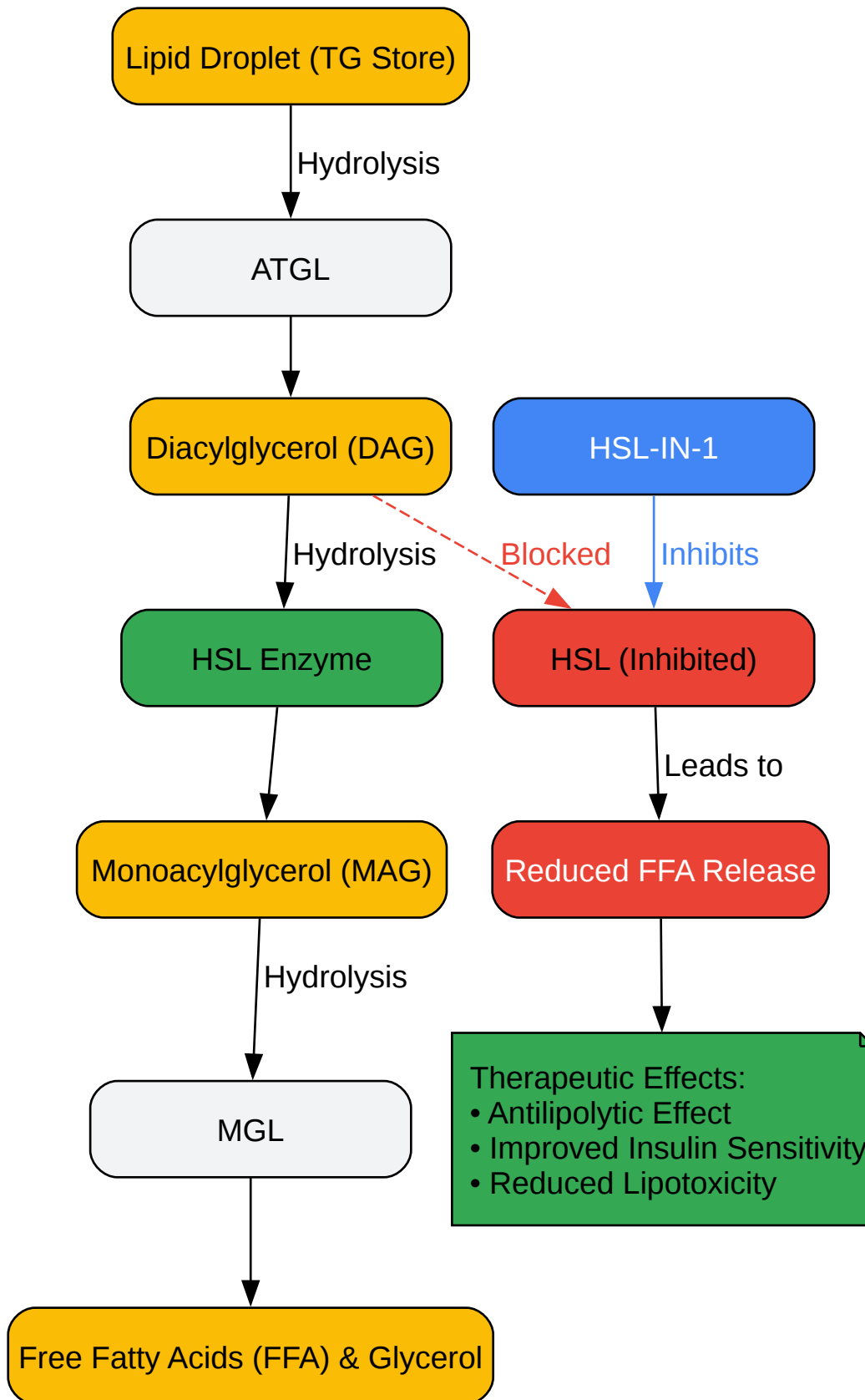
Therefore, inhibiting HSL provides a mechanism to reduce FFA overflow, potentially improving insulin sensitivity and correcting lipid metabolism disorders [5].

## Mechanism of Action of HSL-IN-1

**HSL-IN-1** functions as a highly potent, small-molecule inhibitor that directly targets the HSL enzyme. Its mechanism can be broken down as follows:

- **Direct Enzyme Inhibition:** **HSL-IN-1** binds to and inhibits HSL with high potency ( $IC_{50} = 2 \text{ nM}$ ), blocking its catalytic activity [2].
- **Substrate-Specific Interference:** HSL preferentially hydrolyzes diacylglycerol (DAG) over triacylglycerol (TAG) [5]. By inhibiting HSL, **HSL-IN-1** specifically prevents the hydrolysis of DAG to monoacylglycerol (MAG), halting the second step of lipolysis and reducing FFA release [1] [3].
- **Impact on Steroidogenesis:** In steroidogenic tissues like Leydig cells, HSL provides free cholesterol for hormone production by hydrolyzing cholesteryl esters stored in lipid droplets [6]. Research shows HSL has a preference for hydrolyzing cholesteryl esters containing omega-6 highly unsaturated fatty acids (HUFAs) [6]. Inhibiting HSL with compounds like **HSL-IN-1** can thus disrupt this specific pathway and reduce steroid hormone production [6].

The diagram below illustrates where **HSL-IN-1** intervenes in the lipolysis pathway and the downstream metabolic consequences.

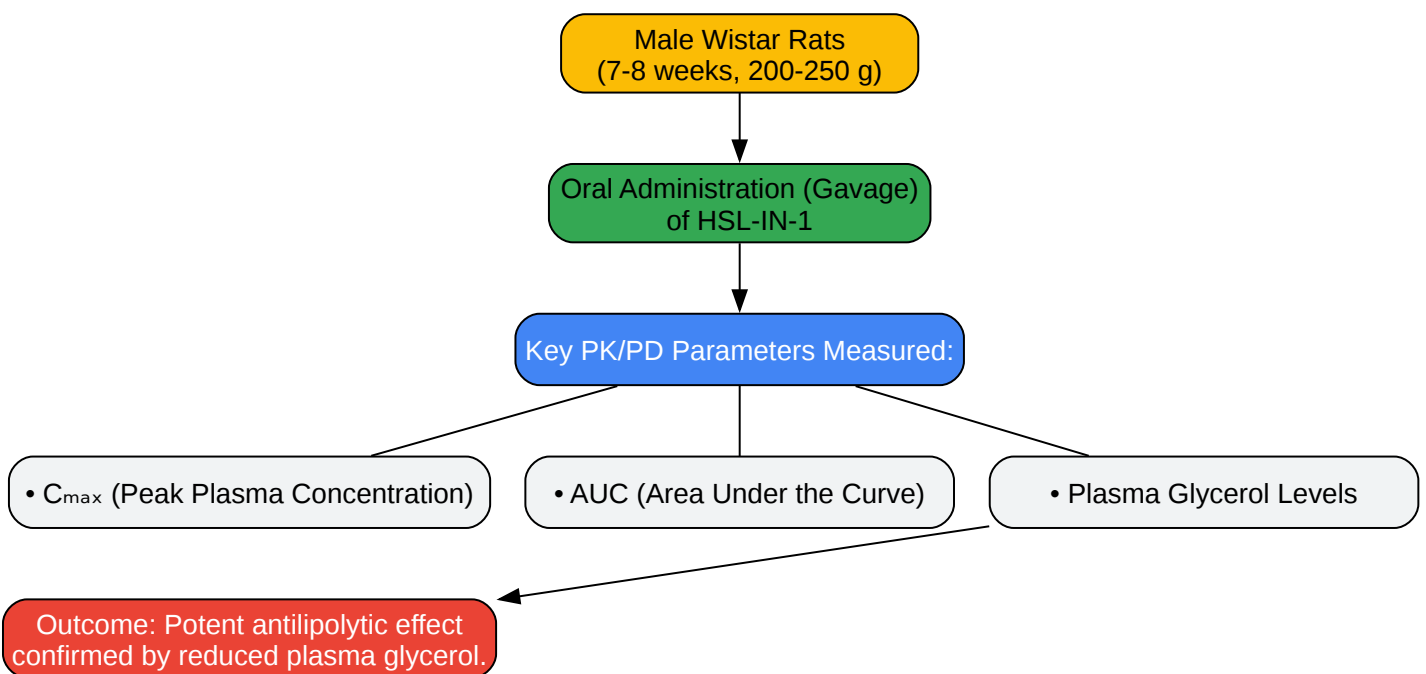


[Click to download full resolution via product page](#)

Figure 1: **HSL-IN-1** inhibits HSL to block lipolysis and reduce free fatty acid release, mitigating downstream metabolic issues. Based on [5] [2] [4].

## Research Applications and Experimental Protocols

The established in vivo protocol for evaluating **HSL-IN-1**'s antilipolytic effect is a key benchmark for preclinical assessment.



[Click to download full resolution via product page](#)

Figure 2: Standard in vivo protocol for assessing the antilipolytic efficacy and pharmacokinetics of **HSL-IN-1**. Based on [2].

- **Model:** Male Wistar rats (7-8 weeks old, 200-250 g) [2].
- **Dosage & Administration:** 3 mg/kg, administered via oral gavage as a single dose [2].
- **Formulation:** Can be prepared in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline [2] [3].

- **Key Measurements:**

- **Pharmacokinetics (PK):** Measure plasma concentration over time to determine **C<sub>max</sub>** (peak concentration) and **AUC** (total exposure) [2].
- **Pharmacodynamics (PD):** Measure **plasma glycerol levels** as a direct marker of systemic lipolysis inhibition (antilipolytic effect) [2].

## Conclusion

**HSL-IN-1** is a well-characterized chemical tool and investigative therapeutic candidate. Its high potency, selectivity for HSL, and oral availability make it invaluable for probing HSL biology. Research to date confirms its efficacy in reducing lipolysis and mitigating associated metabolic dysregulation in animal models.

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. - HSL - IN , 2095156-13-9, 97 (NMR) Sigma-Aldrich 1 [sigmaaldrich.com]
2. HSL-IN-1 | HSL Inhibitor [medchemexpress.com]
3. - HSL - IN | Highly effective HSL inhibitor | TargetMol 1 [targetmol.com]
4. The dysfunction of hormone-sensitive lipase induces lipid deposition... [pubmed.ncbi.nlm.nih.gov]
5. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
6. Omega-6 highly unsaturated fatty acids in Leydig cells facilitate male... [nature.com]

To cite this document: Smolecule. [Compound Profile and Pharmacological Data]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b2809776#hsl-in-1-mechanism-of-action>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)